molecular formula C14H11NO3S B2546629 (2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 832127-35-2

(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2546629
CAS No.: 832127-35-2
M. Wt: 273.31
InChI Key: XOTDZUVSSHSFEC-AATRIKPKSA-N
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Description

(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a nitrophenyl group, connected through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylthiophene-2-carbaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cellular signaling pathways, and induce apoptosis in cancer cells. The presence of the nitro group and the thiophene ring plays a crucial role in its biological activity, allowing it to interact with specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(2-methylthiophen-2-yl)-1-(2-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(3-methylthiophen-2-yl)-1-(2-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the thiophene and phenyl rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-7-8-19-14(10)6-5-13(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTDZUVSSHSFEC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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